gp120 Fragment 421-438
CAS No.: 129318-38-3
Cat. No.: VC0166680
Molecular Formula: C99H148N24O25S2
Molecular Weight: 2138.536
* For research use only. Not for human or veterinary use.

CAS No. | 129318-38-3 |
---|---|
Molecular Formula | C99H148N24O25S2 |
Molecular Weight | 2138.536 |
IUPAC Name | (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C99H148N24O25S2/c1-9-54(4)82(121-94(142)71(47-57-21-11-10-12-22-57)117-87(135)65(33-36-76(103)125)112-84(132)62(102)24-15-17-41-100)96(144)119-73(50-78(105)127)93(141)115-69(40-46-150-8)89(137)118-72(49-59-51-106-63-25-14-13-23-61(59)63)92(140)114-66(34-37-77(104)126)86(134)113-67(35-38-80(129)130)90(138)120-81(53(2)3)95(143)107-52-79(128)110-64(26-16-18-42-101)85(133)108-55(5)83(131)111-68(39-45-149-7)88(136)116-70(48-58-29-31-60(124)32-30-58)91(139)109-56(6)97(145)122-43-19-27-74(122)98(146)123-44-20-28-75(123)99(147)148/h10-14,21-23,25,29-32,51,53-56,62,64-75,81-82,106,124H,9,15-20,24,26-28,33-50,52,100-102H2,1-8H3,(H2,103,125)(H2,104,126)(H2,105,127)(H,107,143)(H,108,133)(H,109,139)(H,110,128)(H,111,131)(H,112,132)(H,113,134)(H,114,140)(H,115,141)(H,116,136)(H,117,135)(H,118,137)(H,119,144)(H,120,138)(H,121,142)(H,129,130)(H,147,148)/t54-,55-,56-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1 |
Standard InChI Key | FWLUYNSJWIJPKZ-WEARTWMDSA-N |
SMILES | CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Molecular Structure and Properties
Amino Acid Sequence
The gp120 Fragment 421-438 consists of 18 amino acids with the following sequence:
Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro
This can also be expressed using the three-letter amino acid codes as:
H-Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro-OH
Chemical Properties
The molecular formula of the gp120 Fragment 421-438 is C99H148N24O25S2, with a molecular weight of 2,138.56 Da . This peptide is hydrophilic in nature, containing several polar amino acids, which significantly influences its interaction with antibodies and other proteins in the immune system . The presence of two sulfur atoms in the structure comes from the methionine residues in the sequence.
Structural Characteristics
The structure of gp120 Fragment 421-438 can be studied using advanced techniques such as X-ray crystallography or NMR spectroscopy . These methods provide valuable insights into the conformation of the peptide and its potential interactions with receptor molecules and antibodies. Understanding the three-dimensional structure of this fragment is essential for developing effective therapeutic strategies targeting HIV entry mechanisms.
Biological Function and Significance
Role in HIV Infection
The gp120 Fragment 421-438 plays a critical role in HIV pathogenesis, particularly in the initial steps of viral entry into host cells . As part of the HIV envelope glycoprotein, this fragment contains a conserved region involved in binding to CD4 receptors on T-helper cells . This binding interaction represents the first step in a cascade of events leading to viral fusion with host cell membranes and subsequent infection.
Immunological Relevance
From an immunological perspective, the gp120 Fragment 421-438 is highly significant due to its role as an epitope that can elicit immune responses. Research has demonstrated that this fragment is involved in interactions with broadly neutralizing antibodies, making it a potential target for vaccine development . The conserved nature of this region across different HIV strains enhances its value as a target for therapeutic interventions aiming for broad protection against multiple viral variants.
Research Applications
Vaccine Development Efforts
The gp120 Fragment 421-438 has been extensively studied for its potential applications in HIV vaccine development. Researchers have focused on its ability to elicit immune responses and its potential use as a component in vaccine formulations. Studies have shown that conjugating this fragment with carrier proteins like keyhole limpet hemocyanin (KLH) can enhance its immunogenicity, potentially improving vaccine efficacy.
Immunogenicity Studies
Research has explored various approaches to enhance the immunogenicity of gp120 fragments, including the 421-438 fragment . One notable study involved engineering monomeric gp120 to favorably present conserved epitopes for broadly neutralizing antibodies while reducing exposure of epitopes recognized by weakly neutralizing antibodies . These efforts aim to direct the immune response toward more effective neutralizing antibody production.
Research Findings and Developments
Engineered Variants and Immunogenicity
Researchers have engineered monomeric gp120 variants to enhance the presentation of conserved epitopes, including those present in the 421-438 fragment . One study compared the immune response in rabbits immunized with engineered gp120 variants to understand the relationship between antigenicity and immunogenicity . The GDMR gp120 mutant (with residues 473 to 476 altered from GDMR to AAAA) and the mCHO gp120 mutant (with seven extra glycans) showed different immune response profiles compared to wild-type gp120 .
Interestingly, sera from rabbits immunized with the GDMR gp120 mutant neutralized some primary viruses better than wild-type gp120 immune sera, primarily due to increased elicitation of anti-V3 antibodies . However, unlike wild-type gp120 immune sera, GDMR gp120 immune sera failed to neutralize HXBc2, a T-cell line adapted virus, associated with loss of CD4bs/CD4-induced antibodies .
Implications in Cancer Research
Recent studies have unveiled an unexpected connection between the HIV envelope glycoprotein gp120 and cancer cell proliferation, particularly in glioblastomas (GBMs) . Research has shown that glioma cells treated with gp120 (100 ng/mL for 7-10 days) exhibited higher proliferation rates and upregulation in the expression of enzymes involved in glycolysis, including enolase 2, hexokinase, and glyceraldehyde-3-phosphate dehydrogenase .
Furthermore, gp120-treated cells showed an increase in pyruvate kinase activity and a higher glycolytic index, along with heightened lipid and protein synthesis . These findings suggest that HIV envelope glycoproteins, including fragments like the 421-438 region, may promote cancer cell proliferation and metabolic reprogramming, potentially explaining the poorer outcomes observed in HIV-positive cancer patients .
Advanced Delivery Systems
The gp120 Fragment 421-438 has been incorporated into innovative delivery systems using advanced manufacturing technologies. One study utilized fused deposition modeling three-dimensional printing to develop flexible components containing this peptide . This approach opens new possibilities for delivering HIV-related therapeutics or vaccines, potentially enhancing their efficacy through improved bioavailability or controlled release mechanisms.
Future Perspectives and Challenges
Vaccine Development Challenges
Despite promising research, significant challenges remain in developing effective HIV vaccines using the gp120 Fragment 421-438 . The high genetic variability of HIV and sophisticated immune evasion mechanisms pose substantial obstacles. Future research will likely focus on combining this fragment with other immunogens, adjuvants, or delivery systems to enhance its efficacy in eliciting broadly neutralizing antibodies.
Therapeutic Applications
Beyond vaccine development, the gp120 Fragment 421-438 holds potential for therapeutic applications in HIV treatment . As understanding of its structure and function deepens, researchers may develop novel inhibitors targeting the interaction between this fragment and CD4 receptors, potentially blocking HIV entry into host cells. Such approaches could complement existing antiretroviral therapies, providing more comprehensive treatment options.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume